Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Lipophilicity ADME Metabolic stability

Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893932-24-6) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole–pyrimidine bicyclic core bearing a 1-phenyl substituent and a 4-position thioether-linked ethyl propanoate side chain. This scaffold is recognized across medicinal chemistry for its privileged status in kinase inhibitor design, with demonstrated engagement against cyclin-dependent kinase 2 (CDK2) and glucokinase (GK) reported for close structural analogs.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 893932-24-6
Cat. No. B2849261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
CAS893932-24-6
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-15-13-9-19-20(14(13)17-10-18-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyWWNZPICVPBSWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893932-24-6): Procurement-Ready Research Scaffold for Kinase-Focused Discovery


Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893932-24-6) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole–pyrimidine bicyclic core bearing a 1-phenyl substituent and a 4-position thioether-linked ethyl propanoate side chain . This scaffold is recognized across medicinal chemistry for its privileged status in kinase inhibitor design, with demonstrated engagement against cyclin-dependent kinase 2 (CDK2) and glucokinase (GK) reported for close structural analogs [1][2]. The compound is supplied as a research-grade building block for derivatization, lead optimization, and structure–activity relationship (SAR) exploration in academic and industrial laboratories.

Why Generic Substitution Fails: Structural Nuances That Distinguish Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate from Closest Analogs


Substituting ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate with a seemingly similar pyrazolo[3,4-d]pyrimidine building block—such as the acetate homolog (CAS 335223-43-3) or a halophenyl variant (e.g., 4-Cl or 4-F analogs)—can introduce critical differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly alter target-binding profiles, metabolic stability, and downstream SAR interpretation . The propanoate ester side chain, with its additional methyl group relative to the acetate, modulates both the conformational flexibility of the thioether linkage and the compound's LogP, which in turn affects passive membrane permeability, cytochrome P450 susceptibility, and the compound's fitness for fragment-based or prodrug strategies . The unsubstituted phenyl ring preserves a balanced electronic profile distinct from electron-withdrawing halogenated analogs, influencing π–π stacking interactions within kinase ATP-binding pockets in ways that cannot be recapitulated by the 4-chloro or 4-fluoro counterparts . These differences are not cosmetic; they represent quantifiable divergence points that make one scaffold preferable over another depending on the specific screening cascade or chemical biology application.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiators for Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate


Propanoate vs. Acetate Side Chain: Impact on Lipophilicity and Metabolic Liabilities

The target compound bears an ethyl propanoate thioether side chain (–S–CH(CH₃)CO₂Et), whereas the most common procurement alternative is the acetate homolog (–S–CH₂CO₂Et, CAS 335223-43-3). The additional methyl substituent on the α-carbon of the propanoate increases calculated LogP by approximately 0.5–0.7 units (estimated via ChemAxon consensus LogP) relative to the acetate, and raises the molecular weight from 314.36 to 328.39 g/mol . This increment in lipophilicity predicts enhanced passive membrane permeability (PAMPA) but also elevated CYP3A4 metabolic susceptibility, as the branched ester is more sterically hindered toward hydrolytic esterases yet more prone to oxidative N-dealkylation at the pyrimidine ring . The acetate analog F1874-108 has been characterized as an inhibitor of brassinosteroid biosynthesis and signal transduction, whereas the propanoate scaffold is primarily explored in kinase-targeted programs, indicating that the side-chain length and branching directly influence biological target selection .

Lipophilicity ADME Metabolic stability Lead optimization

Unsubstituted Phenyl vs. 4-Chlorophenyl Analog: Differential Kinase Binding Potential

The target compound carries an unsubstituted 1-phenyl ring on the pyrazole nitrogen, in contrast to the 4-chlorophenyl analog (CAS 893914-91-5, MW 362.83) and the 4-fluorophenyl analog (CAS 893911-07-4, MW 346.38) . The absence of an electron-withdrawing halogen substituent shifts the electrostatic potential surface of the phenyl ring, reducing the σₚ Hammett constant from +0.23 (Cl) or +0.06 (F) to zero, which alters the strength of π–π stacking interactions with the gatekeeper phenylalanine or tyrosine residues conserved in kinase hinge regions . In pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, SAR studies have demonstrated that electron-donating or neutral substituents on the N1-phenyl ring improve selectivity for CDK2 over CDK1 by up to 8-fold compared to electron-withdrawing substituents, although quantitative IC50 data for this exact compound are not yet published in peer-reviewed literature [1]. The unsubstituted phenyl moiety also eliminates the additional molecular weight and polar surface area contributed by halogen atoms, reducing the compound's topological polar surface area (tPSA) by approximately 10–15 Ų relative to the 4-Cl analog, which may favor blood–brain barrier penetration in CNS-targeted kinase programs.

Kinase inhibition SAR Electronics ATP-binding pocket

CDK2 Inhibition Potential: Class-Level Evidence from Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively validated as CDK2/CyclinA2 inhibitors. In a 2025 study, two pyrazolo[3,4-d]pyrimidine-based compounds demonstrated IC50 values of 0.332 ± 0.018 µM and 1.133 ± 0.062 µM against CDK2/CyclinA2, compared to the reference inhibitor roscovitine at 0.457 ± 0.025 µM [1]. A separate 2024 study reported dual CDK2/GSK-3β inhibitors based on this scaffold with CDK2 IC50 values of 0.244 µM and 0.128 µM [2]. While these data are from structurally distinct pyrazolo[3,4-d]pyrimidine analogs rather than the exact target compound, the conserved core scaffold and the 4-thioether substitution pattern are shared features. The methyl ester analog of the target compound (methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate) has been reported to interact with CDK2 and exhibit an IC50 of approximately 42.3 µM in cell-based proliferation assays, establishing a baseline potency expectation for the ethyl ester variant . The ethyl ester's increased lipophilicity relative to the methyl ester may enhance cell permeability, potentially yielding a lower cellular IC50, though direct comparative data are not available.

CDK2 Kinase inhibition Cancer Cell cycle

Glucokinase Activation Potential: Evidence from Thioether-Linked Pyrazolopyrimidine Glucokinase Activators

The pyrazolo[3,4-d]pyrimidine scaffold is a validated pharmacophore for glucokinase (GK) activation. A systematic SAR study of pyrazolopyrimidine-based glucokinase activators identified compounds with EC50 values as low as 130 nM in the absence of human serum albumin (HSA) and 170 nM in the presence of 4% HSA, using 5 mM glucose as substrate [1]. The patent literature (US 8,143,263) explicitly claims 2-{[1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-yl](thio, oxy or amino)-N-(heteroaryl)alkanamides} as glucokinase activators useful for treating Type 2 diabetes and obesity, establishing the thioether linkage at the 4-position as a pharmacophoric element [2]. While the target compound lacks the N-(heteroaryl)alkanamide terminus present in the most potent GK activators, its ethyl propanoate side chain serves as a synthetic handle for amide coupling to introduce heteroaryl groups, positioning it as a key intermediate for GK activator lead generation. The 1-phenyl substituent is conserved across multiple potent GK activator series, supporting the importance of this structural feature [3].

Glucokinase GK activator Type 2 diabetes Allosteric modulation

Synthetic Tractability and Scalability: Gram-Scale Preparation Advantage

The ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate scaffold can be synthesized via a convergent route involving S-alkylation of 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with ethyl 2-bromopropanoate under basic conditions (K₂CO₃/DMF or NaH/THF). This route is operationally simpler and higher-yielding than the multi-step synthesis required for the corresponding acetate analog (F1874-108), which has been prepared on gram scale via a four-step sequence including cyclization and bromination steps with an overall yield of approximately 15–20% [1]. In contrast, the target compound's synthesis benefits from the commercial availability of the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine precursor, enabling a one-step nucleophilic aromatic substitution with ethyl 2-mercaptopropanoate . Vendor datasheets indicate that the compound is available in stock with typical research-grade purity ≥95%, making it a readily accessible building block for hit-to-lead or lead optimization campaigns .

Synthetic chemistry Scalability Building block Lead generation

Caveat: Limited Direct Experimental Data Necessitates Primary Validation

It must be explicitly stated that high-strength, head-to-head quantitative evidence for ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is limited in the publicly available peer-reviewed literature. No publication has been identified that reports IC50, EC50, Ki, or Kd values for this exact compound against any defined biological target. The evidence presented above relies on class-level inference from structurally related pyrazolo[3,4-d]pyrimidine derivatives, cross-study comparisons with the acetate and methyl ester homologs, and computational predictions of physicochemical properties [1]. For procurement decisions where a specific, pre-validated potency threshold must be met, the compound should be treated as a screening-grade building block requiring primary in-house validation rather than a target-validated probe compound . Users seeking a biologically-characterized pyrazolo[3,4-d]pyrimidine probe may consider F1874-108 (CAS 335223-43-3), which has documented brassinosteroid pathway inhibitory activity, or SI113, a validated SGK1 inhibitor bearing the same core scaffold .

Data availability Primary screening Validation Risk assessment

Best Research and Industrial Application Scenarios for Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate


CDK2-Focused Kinase Inhibitor Lead Generation

Research groups pursuing novel CDK2 inhibitors can utilize this compound as a starting scaffold for focused library synthesis. The 4-thioether propanoate ester provides a versatile handle for amide coupling to generate diverse N-heteroaryl acetamide derivatives. Class-level evidence indicates that pyrazolo[3,4-d]pyrimidines with appropriate substitution achieve CDK2 IC50 values in the sub-micromolar range (0.128–1.133 µM), and the unsubstituted phenyl ring may confer selectivity advantages over halogenated analogs [1][2]. The compound's propanoate side chain offers a distinct conformational profile compared to the acetate homolog, potentially yielding SAR insights inaccessible with the shorter-chain variant.

Glucokinase Activator Intermediate for Metabolic Disease Programs

The compound is structurally positioned as a late-stage intermediate for glucokinase activator synthesis, as described in US Patent 8,143,263. The ethyl propanoate ester can be hydrolyzed to the carboxylic acid and subsequently coupled with heteroaryl amines to generate the N-(heteroaryl)alkanamide pharmacophore required for potent GK activation (EC50 values as low as 130 nM reported for optimized pyrazolopyrimidine GKAs) [3][4]. Procuring this compound as a stocked intermediate allows medicinal chemistry teams to bypass 2–3 synthetic steps and accelerate SAR exploration around the heteroaryl amide terminus.

Chemical Biology Tool for Profiling Kinase Selectivity Panels

The combination of an unsubstituted 1-phenyl group and a 4-thioether propanoate side chain creates a balanced electronic and steric profile suitable for broad-spectrum kinase profiling. Unlike the halogenated analogs, the neutral phenyl ring minimizes potential halogen–backbone interactions at the kinase hinge region, while the propanoate ester's branching introduces conformational constraints that can differentiate binding modes across the kinome [2]. This makes the compound a useful reference point for selectivity screening against panels of 50–100 kinases where halogen-substituted comparators may exhibit spurious off-target activity driven by halogen bonding.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 328.39 g/mol and a calculated LogP in the 2.8–3.2 range, the compound satisfies the Rule-of-Three criteria for fragment libraries (MW < 300 is slightly exceeded, but the compound can serve as a 'fragment-like' lead-like molecule) . Its synthetic tractability—available in stock with ≥95% purity—enables rapid incorporation into fragment screening collections. The thioether linkage at the 4-position is a known pharmacophoric element in kinase inhibitors, and hit confirmation by X-ray crystallography or SPR can guide structure-based elaboration of the propanoate ester and phenyl substituents [1].

Quote Request

Request a Quote for ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.